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Compound Name: p-Terphenyl

Cat. No.: B122091

p-Terphenyl: A Versatile Scaffold for
Pharmaceutical Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Terphenyl, a hydrocarbon consisting of a central benzene ring substituted with two phenyl
groups, and its derivatives are emerging as a privileged scaffold in medicinal chemistry. The
rigid, planar structure of the terphenyl core provides an excellent platform for the spatial
orientation of functional groups, enabling precise interactions with biological targets. This
document provides an overview of the application of p-terphenyl as a chemical intermediate in
the synthesis of bioactive molecules, with a focus on cyclooxygenase (COX) inhibitors and
programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction inhibitors.
Detailed experimental protocols for the synthesis and evaluation of these compounds are
provided to facilitate further research and development.

l. Synthesis of m-Terphenyl Amines as Selective
COX-1 Inhibitors
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The m-terphenyl amine scaffold has been identified as a promising framework for the
development of selective cyclooxygenase-1 (COX-1) inhibitors. These compounds show
potential for the treatment of inflammatory conditions with a different safety profile compared to
non-selective or COX-2 selective inhibitors.

Data Presentation: COX-1 and COX-2 Inhibition by m-
Terphenyl Amines

The following table summarizes the in vitro inhibitory activity of a series of synthesized m-
terphenyl amine derivatives against human COX-1 and COX-2 enzymes.

Selectivity

Compound COX-11Cso COX-2 ICso

o R1 R2 (M) (M) Index (COX-

- - 2/COX-1)

la H H 2.8 >50 >17.8

1b CHs H 1.9 >50 >26.3

1c OCHs H 3.5 >50 >14.3

1d Cl H 2.1 >50 >23.8

le H OCHs 4.2 >50 >11.9

Experimental Protocols

Protocol 1: Synthesis of 5'-Amino-m-terphenyl Derivatives

This protocol describes a three-component reaction to synthesize the m-terphenyl core,
followed by hydrolysis and decarboxylation to yield the final amine product.

Workflow for the Synthesis of m-Terphenyl Amines
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Step 1: Three-Component Reaction
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Step 4: Decsrboxylation

)

Click to download full resolution via product page

Caption: Synthetic workflow for 5'-amino-m-terphenyl derivatives.
Materials:
e Substituted chalcone

o Ethyl acetoacetate (or other -ketoester)
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e Primary amine

e Cerium(lV) ammonium nitrate (CAN)

» Ethanol

e 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
o Toluene

e Sodium hydroxide (NaOH)

o Dimethylformamide (DMF)

e Microwave reactor

Procedure:

e Three-Component Reaction:

o In a round-bottom flask, dissolve the chalcone (1.0 eq), B-ketoester (1.2 eq), and primary
amine (1.2 eq) in ethanol.

o Add a catalytic amount of cerium(IV) ammonium nitrate (CAN, 0.1 eq).
o Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

o Upon completion, cool the reaction to room temperature and remove the solvent under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain the dihydro-m-
terphenyl intermediate.

e Aromatization:
o Dissolve the dihydro-m-terphenyl intermediate in toluene.

o Add DDQ (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
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o Filter the reaction mixture to remove the precipitated hydroquinone.
o Wash the filtrate with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to yield the m-terphenyl ester.

e Hydrolysis:
o Dissolve the m-terphenyl ester in ethanol and add an aqueous solution of NaOH (2.0 M).
o Reflux the mixture for 12-24 hours.
o Cool the reaction mixture and acidify with HCI (1 M) to precipitate the carboxylic acid.
o Filter the solid, wash with water, and dry to obtain the m-terphenyl carboxylic acid.

o Decarboxylation:

[¢]

In a microwave vial, suspend the m-terphenyl carboxylic acid in DMF containing NaOH.

Heat the mixture in a microwave reactor at 180 °C for 60-90 minutes.

[¢]

[e]

Cool the reaction, pour into water, and extract with ethyl acetate.

o

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

[¢]

Purify the residue by column chromatography to afford the final 5'-amino-m-terphenyl
product.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized
compounds against COX-1 and COX-2.

Materials:

e Human recombinant COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)

Test compounds dissolved in DMSO

Assay buffer (e.g., Tris-HCI)

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

e In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound
solution.

e Pre-incubate the plate at 37 °C for 15 minutes.

« Initiate the reaction by adding arachidonic acid.

e Incubate at 37 °C for a defined period (e.g., 10 minutes).

¢ Stop the reaction by adding a quenching solution (e.g., HCI).

e Quantify the amount of PGE2 produced using a competitive EIA kit according to the
manufacturer's instructions.

o Calculate the percentage of inhibition for each compound concentration and determine the
ICso0 values using non-linear regression analysis.

Il. Synthesis of p-Terphenyl Derivatives as PD-1/PD-
L1 Inhibitors

The p-terphenyl scaffold is a key structural motif in the design of small molecule inhibitors of
the PD-1/PD-L1 immune checkpoint. These inhibitors function by inducing the dimerization of
PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells and restoring anti-
tumor immunity.
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Data Presentation: PD-1/PD-L1 Inhibition by p-Terphenyl
Derivatives

The following table summarizes the inhibitory activity of representative p-terphenyl derivatives
in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Compound ID R Group HTREF ICso (nM)
2a -CH20H 154

2b -CH2-N(CHs)2 8.2

2c -CH:z-piperidine 5.1

2d -CHz-morpholine 6.5

Experimental Protocols

Protocol 3: Synthesis of p-Terphenyl Derivatives via Suzuki Coupling

This protocol describes the synthesis of the p-terphenyl core using a sequential Suzuki cross-
coupling reaction.

Workflow for the Synthesis of p-Terphenyl Derivatives
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Step 1: First Suzuki Coupling

EA-Dibromobenzena Arylboronic Acid 1

Pd(PPhs)a, [K2CO3, Dioxane/H20

Step 2: Second Suzuki Coupling

[ ] Arylboronic Acid 2

Pd(PPhs)s, K2CO3s, Dioxane/H20

)
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Caption: Synthetic workflow for p-terphenyl derivatives via Suzuki coupling.
Materials:
e 1,4-Dibromobenzene
 Arylboronic acids
 Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
o Potassium carbonate (K2COs)
e 1,4-Dioxane
o Water
Procedure:

e First Suzuki Coupling:
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o To a degassed solution of 1,4-dibromobenzene (1.0 eq) and the first arylboronic acid (1.1
eq) in a 2:1 mixture of dioxane and water, add K2COs (2.0 eq) and Pd(PPhs)a (0.05 eq).

o Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
o Monitor the reaction by TLC or LC-MS.

o Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

o Purify the crude product by column chromatography to isolate the bromobiphenyl
intermediate.

e Second Suzuki Coupling:

o Repeat the procedure from Step 1 using the isolated bromobiphenyl intermediate (1.0 eq)
and the second arylboronic acid (1.1 eq) to synthesize the final p-terphenyl derivative.

Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1
Inhibition

This protocol details a method to assess the ability of synthesized compounds to inhibit the PD-
1/PD-L1 interaction.[1][2]

PD-1/PD-L1 Inhibition Signaling Pathway
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p-Terphenyl Inhibitor
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Caption: Mechanism of action of p-terphenyl based PD-1/PD-L1 inhibitors.

Materials:

Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc)
HTRF donor and acceptor reagents (e.g., anti-His-Europium and anti-Fc-d2)
Test compounds in DMSO

Assay buffer

Low-volume 384-well plates
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Procedure:
o Dispense test compounds at various concentrations into the wells of a 384-well plate.
e Add a solution containing the tagged PD-1 and PD-L1 proteins to each well.

 Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for protein-
protein interaction and inhibitor binding.

o Add the HTRF detection reagents (donor and acceptor).
 Incubate for a further period (e.g., 2-4 hours) at room temperature.

o Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two
wavelengths (e.g., 665 nm and 620 nm).

e Calculate the HTRF ratio and determine the percent inhibition for each compound
concentration.

e Calculate ICso values using a suitable curve-fitting model.

Conclusion

p-Terphenyl and its derivatives represent a valuable and versatile scaffold in modern drug
discovery. The synthetic accessibility, primarily through robust methods like the Suzuki
coupling, allows for the creation of diverse chemical libraries. The examples of COX and PD-
1/PD-L1 inhibitors highlight the potential of this structural motif to yield potent and selective
modulators of important biological targets. The protocols provided herein offer a starting point
for researchers to explore the synthesis and biological evaluation of novel p-terphenyl-based
pharmaceutical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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